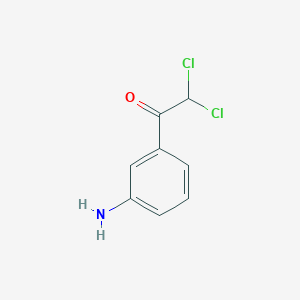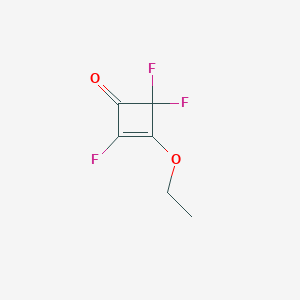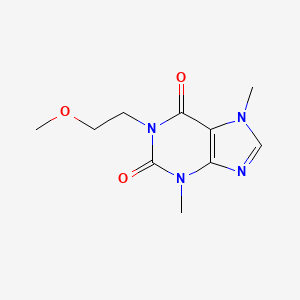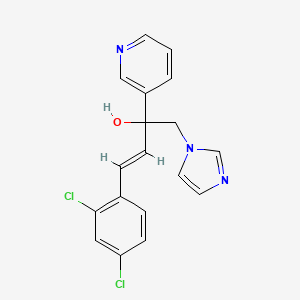![molecular formula C8H10N4O2 B13944854 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid CAS No. 93772-12-4](/img/structure/B13944854.png)
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a triazenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of 4-pyridinecarboxylic acid with a suitable triazenylating agent. One common method is the reaction of 4-pyridinecarboxylic acid with 3,3-dimethyl-1-triazenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the triazenyl group, yielding amines.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- involves its interaction with various molecular targets. The triazenyl group can undergo cleavage to release reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylic acid, 3-(3,3-dimethyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other pyridinecarboxylic acids, which lack this functional group and therefore exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
93772-12-4 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-(dimethylaminodiazenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-7-5-9-4-3-6(7)8(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
SHTFSDUMVMLAIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C(C=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















